molecular formula C11H11ClO4S B14754113 6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester CAS No. 934757-53-6

6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester

Cat. No.: B14754113
CAS No.: 934757-53-6
M. Wt: 274.72 g/mol
InChI Key: SJRBVRGDYYXKGN-UHFFFAOYSA-N
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Description

6-Chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester is an organic compound with the molecular formula C11H11ClO4S It is a derivative of indene, a bicyclic hydrocarbon, and contains functional groups such as a chlorosulfonyl group and a carboxylic acid ester

Preparation Methods

The synthesis of 6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with indene, which is subjected to a series of reactions to introduce the desired functional groups.

    Chlorosulfonylation: Indene is reacted with chlorosulfonic acid to introduce the chlorosulfonyl group.

    Esterification: The resulting intermediate is then esterified using methanol and a suitable catalyst to form the methyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-Chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding indene derivative.

    Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or modify existing ones.

Common reagents and conditions used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester involves its reactive functional groups. The chlorosulfonyl group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in modifying proteins or other biomolecules, allowing researchers to study specific interactions and pathways.

Comparison with Similar Compounds

Similar compounds to 6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester include:

    Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound has a similar structure but differs in the position of the chlorine atom and the presence of an oxo group.

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound lacks the chlorosulfonyl group but shares the indene backbone and ester functionality.

Biological Activity

6-Chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings and case studies.

  • IUPAC Name : this compound
  • CAS Number : 52651-15-7
  • Molecular Formula : C10H9ClO2S
  • Molecular Weight : 232.69 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in multiple therapeutic areas.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Bacillus subtilis16 μg/mL

These results indicate that the compound could be a potential candidate for developing new antibacterial agents.

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has shown promising anti-inflammatory activity. A study evaluated its effects on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity

The anticancer properties of this compound were assessed using various cancer cell lines. The compound demonstrated cytotoxic effects against:

Cancer Cell LineIC50 (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in different biological contexts:

  • Study on Antibacterial Efficacy : A comparative study on the antibacterial efficacy of various derivatives of indene compounds highlighted that the introduction of a chlorosulfonyl group significantly enhanced antibacterial activity against Gram-positive bacteria compared to other derivatives.
  • Anti-inflammatory Mechanism Investigation : Another study investigated the mechanism behind the anti-inflammatory effects observed with this compound. It was found to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
  • Cytotoxicity Assays : In a recent investigation involving multiple cancer cell lines, the compound was evaluated for its cytotoxic effects through MTT assays, confirming its potential as an anticancer agent.

Properties

CAS No.

934757-53-6

Molecular Formula

C11H11ClO4S

Molecular Weight

274.72 g/mol

IUPAC Name

methyl 6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylate

InChI

InChI=1S/C11H11ClO4S/c1-16-11(13)9-5-3-7-2-4-8(6-10(7)9)17(12,14)15/h2,4,6,9H,3,5H2,1H3

InChI Key

SJRBVRGDYYXKGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C1C=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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